4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid
Description
4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid (CAS: 1806352-41-9) is a halogenated phenylacetic acid derivative with the molecular formula C₉H₆Cl₂F₂O₃ and a molecular weight of 271.04 g/mol . Its structure features:
- Two chlorine atoms at positions 4 and 5 on the phenyl ring.
- A difluoromethoxy group (-OCF₂H) at position 2.
Its design leverages halogenation and fluorinated substituents to modulate electronic properties, lipophilicity, and metabolic stability .
Properties
IUPAC Name |
2-[4,5-dichloro-2-(difluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c10-5-1-4(2-8(14)15)7(3-6(5)11)16-9(12)13/h1,3,9H,2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOCTMOJWSAXHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Data Table: General Synthesis Steps for Substituted Phenylacetic Acids
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1. | Introduction of difluoromethoxy group | Difluoromethanol, base, catalyst (if necessary) |
| 2. | Formation of phenylacetic acid moiety | Suitable acylating agent, catalyst (e.g., Lewis acid) |
| 3. | Purification | Distillation, chromatography |
Research Findings
- Importance of Catalysts : The use of catalysts such as Lewis acids can significantly enhance reaction efficiency and yield.
- Optimization of Conditions : Careful optimization of reaction conditions, including temperature and solvent choice, is crucial for achieving high purity and yield.
- Characterization Techniques : IR, NMR, and MS are essential for confirming the chemical structure and properties of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
- Enzyme Inhibition Studies : Research has indicated that 4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid can be used to study enzyme inhibition mechanisms. Notably, it has shown potential in modulating pathways involving phosphodiesterase (PDE) enzymes, which are significant in various biological processes.
- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory properties by reducing cytokine levels (e.g., IL-4, IL-5) in animal models. This activity suggests potential therapeutic applications in treating inflammatory diseases such as asthma.
- Neuroprotective Effects : Preliminary studies have indicated that this compound may enhance cognitive functions by modulating cyclic adenosine monophosphate (cAMP) levels through PDE inhibition. This is particularly relevant for neurodegenerative conditions like Alzheimer's disease.
- Anticancer Potential : There are indications that this compound may possess anticancer properties by affecting pathways involved in cancer cell proliferation. Its selective inhibition of PDE4D has been linked to reduced tumor growth in specific cancer types.
Agrochemicals
The compound is being explored for use in the production of agrochemicals due to its herbicidal properties. Its structure allows it to interact with biological systems in plants, making it a candidate for developing new herbicides .
Polymer Production
In industrial settings, this compound can be utilized in the synthesis of polymers and other materials due to its reactive functional groups. This versatility enhances its applicability across various sectors.
Case Studies
- Anti-inflammatory Studies : In animal models of asthma, treatment with this compound resulted in significant reductions in inflammatory markers compared to control groups. These findings suggest its potential as a therapeutic agent for respiratory diseases.
- Neuroprotection Research : A study examining the cognitive effects of this compound found improvements in memory consolidation tasks among treated subjects. The modulation of cAMP levels was identified as a critical mechanism underlying these effects.
- Cancer Research : Preliminary investigations into the anticancer properties of this compound revealed promising results regarding its ability to inhibit tumor growth in specific cancer cell lines through PDE4D inhibition.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their differences:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|---|
| 4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid | 1806352-41-9 | C₉H₆Cl₂F₂O₃ | 271.04 | 4,5-Cl; 2-OCF₂H; -CH₂COOH | Antimicrobial agents, drug synthesis |
| Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate | 1804885-18-4 | C₁₀H₈Cl₂F₂O₃ | 285.07 | 3,5-Cl; 2-OCF₂H; methyl ester (-COOCH₃) | Prodrug intermediate, API synthesis |
| 4,5-Difluoro-2-methoxyphenylacetic acid | 886761-73-5 | C₉H₈F₂O₃ | 202.16 | 4,5-F; 2-OCH₃; -CH₂COOH | Antimicrobial or metabolic studies |
| Phenylacetic acid | 103-82-2 | C₈H₈O₂ | 136.15 | No halogen or ether substituents | Antimicrobial, drug precursor |
Key Observations:
Halogenation Patterns: Chlorine (Cl) vs. Fluorine (F): Chlorine’s larger atomic size and lower electronegativity compared to fluorine may enhance lipophilicity and influence target binding. Positional Isomerism: The methyl ester analog (CAS 1804885-18-4) has Cl at 3,5-positions versus 4,5-positions in the target compound, which could alter steric interactions in biological systems .
Ether Substituents :
- Difluoromethoxy (-OCF₂H) : Introduces strong electron-withdrawing effects and metabolic stability compared to methoxy (-OCH₃) in CAS 886761-73-4. This group may reduce oxidative degradation in vivo .
- Methyl Ester (-COOCH₃) : The esterified form (CAS 1804885-18-4) is likely a prodrug, requiring hydrolysis to the active carboxylic acid form .
Biological Activity
4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H6Cl2F2O3
- Molecular Weight : 263.05 g/mol
This compound features two chlorine atoms and two fluorine atoms, which contribute to its unique properties and biological effects.
Research indicates that this compound exhibits its biological activity primarily through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4D. These enzymes are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key signaling molecule involved in various physiological processes.
Key Mechanisms:
- Inhibition of PDE4D : The compound has shown selective inhibition of PDE4D with an IC50 value of approximately 0.65 nM, indicating a strong affinity for this target .
- Anti-inflammatory Effects : It has been demonstrated to inhibit the release of pro-inflammatory cytokines such as TNF-α in response to lipopolysaccharide (LPS) stimulation in mouse models .
- Neuroprotective Properties : The inhibition of PDE4D has been linked to neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease .
Biological Activities
The biological activities of this compound can be categorized into several areas:
1. Anti-inflammatory Activity
The compound has shown significant anti-inflammatory properties by:
- Reducing levels of IL-4, IL-5, IL-13, and eotaxin-2 in animal models .
- Demonstrating efficacy in models of asthma and other lung inflammation diseases .
2. Neuroprotective Effects
Studies suggest that the compound enhances cognitive functions and memory consolidation by modulating cAMP levels through PDE inhibition. This is particularly relevant for conditions like Alzheimer's disease where PDE4D plays a critical role .
3. Anticancer Potential
Preliminary studies have indicated that the compound may possess anticancer properties by affecting pathways involved in cancer cell proliferation and survival. Its selective inhibition of PDE4D may contribute to reduced tumor growth in certain cancer types .
Case Studies
Several studies highlight the efficacy and potential applications of this compound:
Q & A
Q. What are the established synthetic pathways for 4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid, and what factors influence reaction yields?
The synthesis typically begins with halogenated phenolic precursors, where the difluoromethoxy group is introduced via nucleophilic substitution or coupling reactions. For example, similar compounds like 2,4-Dichloro-6-(difluoromethoxy)phenylacetic acid are synthesized by refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled conditions, followed by purification via crystallization . Yield optimization (e.g., 65% in related syntheses) depends on reaction time, solvent choice, and catalyst efficiency. Contaminants like residual halides may require column chromatography or recrystallization for removal .
Q. How is the structural integrity of this compound validated post-synthesis?
Techniques include:
- NMR spectroscopy : To confirm substitution patterns (e.g., chlorine and fluorine positions) and aromatic proton environments.
- Mass spectrometry (MS) : For molecular weight verification (expected ~267.06 g/mol) and fragmentation patterns.
- Elemental analysis : To ensure stoichiometric alignment with the molecular formula (C₉H₅Cl₂F₂O₃).
- Melting point determination : Consistency with literature values (e.g., 141–143°C for analogous compounds) indicates purity .
Q. What are the recommended storage and handling protocols for this compound?
Store in airtight containers at 2–8°C in a dark, dry environment. Avoid contact with oxidizers (e.g., peroxides), reducing agents (e.g., lithium aluminum hydride), and moisture to prevent decomposition. Use PPE (gloves, goggles) due to potential irritancy and incompatibility with isocyanates or acid halides .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?
Discrepancies may arise from assay-specific conditions (e.g., pH, solvent polarity). For instance, herbicidal activity noted in benzimidazole analogs requires validation in plant cell cultures vs. whole-organism models . Standardize solvent systems (e.g., DMSO concentration <1%) and use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target specificity .
Q. What mechanistic insights exist for the compound’s interaction with biological targets?
Structural analogs (e.g., substituted phenylacetic acids) inhibit enzymes like auxin-binding proteins or disrupt membrane integrity in plant pathogens. Molecular docking studies suggest the difluoromethoxy group enhances lipid solubility, facilitating membrane penetration. Validate via competitive binding assays or CRISPR-edited cell lines lacking putative targets .
Q. What advanced chromatographic methods improve purity analysis of this compound?
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation, coupled with MS detection to identify trace impurities.
- Ion chromatography : Detect residual chloride ions from synthesis.
- Chiral chromatography : If stereoisomers are present, use cellulose-based columns with hexane/isopropanol mobile phases .
Q. How can synthetic methodologies be optimized for scalability without compromising yield?
Implement flow chemistry to enhance heat/mass transfer during exothermic steps (e.g., difluoromethoxy introduction). Microwave-assisted synthesis reduces reaction times by 30–50% for analogous compounds. Monitor intermediates in real-time via inline FTIR or Raman spectroscopy to adjust parameters dynamically .
Q. What strategies address the compound’s stability challenges under physiological conditions?
Stability studies in buffers (pH 4–9) and simulated biological fluids (e.g., plasma) identify degradation pathways (e.g., hydrolysis of the difluoromethoxy group). Encapsulation in cyclodextrins or liposomes improves bioavailability and reduces premature degradation .
Q. How does the electronic nature of substituents influence the compound’s reactivity?
Chlorine atoms increase electrophilicity at the phenyl ring, while the difluoromethoxy group (-OCF₂) acts as a strong electron-withdrawing moiety, directing electrophilic attacks to meta positions. Computational studies (DFT) predict reaction sites for derivatization, validated experimentally via Suzuki-Miyaura coupling .
Q. What are the ecotoxicological implications of this compound’s persistence in environmental matrices?
Conduct OECD 301B biodegradability tests and Daphnia magna acute toxicity assays. Chlorinated phenylacetic acids often exhibit moderate persistence (t½ > 60 days in soil) and require remediation via advanced oxidation processes (e.g., UV/H₂O₂) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
